molecular formula C30H20N2O B14189442 [3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone CAS No. 922525-76-6

[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone

Cat. No.: B14189442
CAS No.: 922525-76-6
M. Wt: 424.5 g/mol
InChI Key: HMMMBGJDDUQYGC-UHFFFAOYSA-N
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Description

[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone is a complex organic compound with the molecular formula C30H20N2O. It is characterized by a unique structure that includes a phenyl group, a pyridoindole moiety, and a methanone group.

Preparation Methods

The synthesis of [3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridoindole Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the pyridoindole structure.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound and a suitable base.

    Formation of the Methanone Group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone can be compared with other similar compounds, such as:

    [3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)ethanone: This compound has a similar structure but with an ethanone group instead of a methanone group, leading to different chemical and biological properties.

    [3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)propanone:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

922525-76-6

Molecular Formula

C30H20N2O

Molecular Weight

424.5 g/mol

IUPAC Name

[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C30H20N2O/c33-30(29-28-26(17-18-31-29)25-11-4-5-12-27(25)32-28)24-10-6-9-23(19-24)22-15-13-21(14-16-22)20-7-2-1-3-8-20/h1-19,32H

InChI Key

HMMMBGJDDUQYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)C4=NC=CC5=C4NC6=CC=CC=C56

Origin of Product

United States

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